3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
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Overview
Description
3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridyl methyl ether: is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethoxyphenyl group, and a pyridyl methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridyl methyl ether typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a dimethoxyphenyl halide with the oxadiazole intermediate.
Formation of the Pyridyl Methyl Ether: The final step involves the etherification of the pyridyl group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it into an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique combination of functional groups allows for the creation of materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridyl methyl ether involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and the dimethoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]
- (3,4-dimethoxyphenyl)methanol
- 1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
Uniqueness
Compared to similar compounds, 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-pyridyl methyl ether stands out due to its unique combination of functional groups. The presence of both an oxadiazole ring and a pyridyl methyl ether moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O4/c1-10-5-7-12(17(18-10)23-4)15-19-16(24-20-15)11-6-8-13(21-2)14(9-11)22-3/h5-9H,1-4H3 |
InChI Key |
GLKSNCZACOCAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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